2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol
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Overview
Description
2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol is a useful research compound. Its molecular formula is C16H18ClNO2 and its molecular weight is 291.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Characterization : This compound has been synthesized and characterized using techniques like X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy. Such methods are crucial for understanding its chemical structure and properties (Demircioğlu, 2021).
Molecular Docking Studies
- Molecular Docking : Studies involving molecular docking have been conducted to comprehend the nature of binding of this compound with DNA structures, providing insights into its potential interactions at the molecular level (Demircioğlu, 2021).
Tautomerism Studies
- Tautomerism Analysis : Research focusing on tautomerism in solvent media and in solid state has been performed, using both experimental and computational methods. This helps in understanding the compound's stability and reactivity under different conditions (Albayrak et al., 2011).
Spectroscopic Characterization
- Spectroscopic Studies : Detailed spectroscopic characterization, including FT-IR and UV-Vis techniques, has been done to determine the electronic structure and properties of this compound. This is essential for its potential application in various fields (Demircioğlu et al., 2019).
Antimicrobial Activity
- Antimicrobial Activity : Some related compounds have been tested for antimicrobial activity, which can provide a basis for understanding the biological activities of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol (Pawar et al., 2016).
Nonlinear Optical Properties
- Nonlinear Optical (NLO) Properties : The compound has been analyzed for its NLO properties, which are significant for applications in photonics and telecommunications (Demircioğlu et al., 2019).
Antioxidant Activities
- Antioxidant Activities : Studies have been conducted on related compounds to understand their antioxidant activities, which are crucial for potential applications in healthcare and medicine (Oloyede-Akinsulere et al., 2018).
Anticancer Potential
- Anticancer Research : Some derivatives have been studied for their potential anticancer properties through molecular docking, QSAR properties, and DNA/BSA binding studies, highlighting the potential medicinal applications of such compounds (Mudavath et al., 2019).
Crystal Structure Analysis
- Crystallography Studies : The crystal structure of similar compounds has been analyzed, providing insights into the molecular geometry and intermolecular interactions crucial for understanding the physical and chemical properties (Sharmila et al., 2016).
Future Directions
Properties
IUPAC Name |
2-[(4-chloro-2-methylanilino)methyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-13(17)9-11(14)2/h4-9,18-19H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLAWOPXBOABOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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